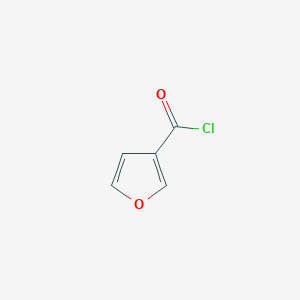

3-Furoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

furan-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUIFMCWPFMNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379821 | |

| Record name | 3-Furoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26214-65-3 | |

| Record name | 3-Furoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Furoyl Chloride from 3-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-furoyl chloride from 3-furoic acid, a critical transformation for the generation of a versatile building block in medicinal chemistry and organic synthesis. This document details the most common and effective laboratory-scale methodologies, including chlorination with thionyl chloride and oxalyl chloride. It presents a comparative analysis of these methods, detailed experimental protocols, and a discussion of the reaction mechanisms. The guide is intended to equip researchers and drug development professionals with the necessary information to efficiently and safely synthesize this compound for their research and development needs.

Introduction

This compound is a valuable acylating agent and a key intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its reactivity allows for the facile introduction of the 3-furoyl moiety into various molecular scaffolds. The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid, 3-furoic acid. This guide will focus on the two most prevalent laboratory methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While both reagents are effective, they exhibit differences in reactivity, byproducts, and substrate compatibility that are crucial for a researcher to consider.

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent for the synthesis of this compound from 3-furoic acid is critical and depends on factors such as substrate sensitivity, desired purity, and scale of the reaction. While thionyl chloride is a cost-effective and widely used reagent, oxalyl chloride often provides a milder and cleaner reaction. Phosgene is also a highly effective reagent, particularly in industrial settings, leading to high yields and purity.[1][2][3]

| Reagent | Typical Solvent(s) | Typical Temperature (°C) | Reported Yield (%) | Purity (%) | Key Considerations |

| Thionyl Chloride (SOCl₂) | Neat, Benzene, Dichloromethane (DCM) | Reflux (typically 70-85) | ~89 (for furoyl chloride)[4] | Good to Excellent | Byproducts (SO₂ and HCl) are gaseous and easily removed. Can cause degradation of sensitive substrates.[5] |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | High (qualitative)[5] | Excellent | Milder reaction conditions. Byproducts (CO, CO₂, HCl) are gaseous. Often used with a catalytic amount of DMF. More expensive than thionyl chloride. |

| Phosgene (COCl₂) | Furoyl Chloride (as solvent) | 40-100 | 90-92[3][6] | >99.9[3][6] | Highly toxic gas, requires specialized handling. Primarily used in industrial processes. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 3-furoic acid using thionyl chloride and oxalyl chloride. These protocols are based on established procedures for the conversion of carboxylic acids to acyl chlorides and should be adapted and optimized for specific laboratory conditions.[2][7]

Synthesis of this compound using Thionyl Chloride

Materials:

-

3-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-furoic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-3.0 eq), either neat or in a minimal amount of anhydrous solvent (e.g., benzene or DCM).

-

Heat the reaction mixture to reflux (the temperature of the oil bath can be kept at around 85 °C) and maintain for 1-3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. Care should be taken to avoid overheating.

-

The crude this compound is then purified by vacuum distillation to yield a colorless liquid.

Synthesis of this compound using Oxalyl Chloride

Materials:

-

3-Furoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet/outlet

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 3-furoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Slowly add a solution of oxalyl chloride (1.2-1.5 eq) in anhydrous DCM to the stirred suspension at room temperature using a dropping funnel. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Once the reaction is complete, the solvent and any remaining volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often of high purity and can be used directly for subsequent reactions or further purified by vacuum distillation.

Reaction Mechanisms and Workflows

Reaction Mechanism of 3-Furoic Acid with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[8][9][10]

Experimental Workflow for the Synthesis and Purification of this compound

The general workflow for the synthesis of this compound involves the reaction of 3-furoic acid with a chlorinating agent, followed by the removal of excess reagent and solvent, and finally, purification of the product.

Safety Considerations

-

Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reactions produce corrosive gases (HCl, SO₂) that must be neutralized using a gas trap (e.g., a bubbler with a sodium hydroxide solution).

-

Vacuum distillation of reactive compounds like acyl chlorides should be performed with caution, using appropriate safety screens and ensuring the apparatus is free of leaks.

Conclusion

The synthesis of this compound from 3-furoic acid is a fundamental and important transformation for researchers in the fields of medicinal chemistry and drug development. This technical guide has provided a detailed overview of the primary synthetic methods, offering a comparative analysis to aid in the selection of the most appropriate reagent. The detailed experimental protocols and discussion of reaction mechanisms and workflows are intended to serve as a valuable resource for the successful synthesis and purification of this key chemical intermediate. Careful adherence to safety protocols is paramount when handling the hazardous reagents involved in these procedures.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 4. ir.library.louisville.edu [ir.library.louisville.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

3-Furoyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 3-Furoyl chloride (CAS No. 26214-65-3), a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physicochemical Properties

This compound is a corrosive, moisture-sensitive solid with a low melting point. Its reactivity, particularly with water, necessitates careful handling and storage conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClO₂ | [1] |

| Molecular Weight | 130.53 g/mol | [1] |

| CAS Number | 26214-65-3 | [1] |

| Appearance | Low melting solid | [2] |

| Melting Point | 25-30 °C | [1] |

| Boiling Point | 62 °C | [2][3] |

| Density | 1.323 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Refractive Index | n20/D 1.501 | [1] |

| Flash Point | 58 °C (136.4 °F) | [2] |

| Solubility | Soluble in ether and alcohol; reacts violently with water.[4][5] | |

| InChI Key | BTUIFMCWPFMNRG-UHFFFAOYSA-N | [1] |

| SMILES | ClC(=O)c1ccoc1 | [1] |

Reactivity and Stability

This compound is a reactive compound, primarily due to the acyl chloride functional group. It is stable under normal conditions but is highly sensitive to moisture.[5] The compound reacts violently with water, liberating toxic hydrogen chloride gas.[5] It is incompatible with strong oxidizing agents, amines, and strong bases.[4] Due to its moisture sensitivity, it should be stored under an inert atmosphere, such as argon, in a dry, cool, and well-ventilated place.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the conversion of 3-furoic acid using a chlorinating agent. Common methods include the use of thionyl chloride (SOCl₂) or phosgene (COCl₂), often with a catalyst.

A general procedure described in patent literature involves the following steps:

-

Reaction Setup : A reactor equipped with a condensation reflux unit and a device for absorbing tail gas is charged with 3-furoic acid and a solvent. In some procedures, this compound itself is used as the solvent.[6][7]

-

Catalyst Addition : A catalyst, such as N,N-dimethylformamide (DMF), is added to the mixture.[6][7]

-

Chlorinating Agent Introduction : Phosgene gas is bubbled through the reaction mixture, or thionyl chloride is added. The reaction is typically carried out at an elevated temperature (e.g., 40-100 °C).[6][7]

-

Reaction Monitoring : The reaction progress is monitored until the starting material is consumed, often indicated by a change in the appearance of the reaction mixture (e.g., from a suspension to a clear liquid).[6][7]

-

Purification : The crude product is then purified, most commonly by vacuum distillation, to yield the final product.[6][7]

It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product.

Analytical Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for confirming the presence of the acyl chloride functional group.

-

Sample Preparation : For a liquid sample (as this compound has a low melting point), a small droplet can be placed directly on an Attenuated Total Reflectance (ATR) crystal. Alternatively, a liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used.[8] It is imperative to handle the sample in a moisture-free environment to prevent degradation.

-

Expected Absorptions : The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the acyl chloride, typically in the region of 1750-1815 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to elucidate the chemical structure of the compound.

-

Sample Preparation : A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The solvent must be anhydrous.

-

Expected Spectra :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the three protons on the furan ring. The chemical shifts and coupling constants will be characteristic of the 3-substituted furan system.

-

¹³C NMR : The carbon NMR spectrum will show signals for the five carbon atoms in the molecule, including the carbonyl carbon of the acyl chloride group.

-

Due to the limited availability of specific spectral data for this compound in the public domain, researchers should acquire and interpret their own spectra for verification.

Visualizing the Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[9] It is harmful if inhaled, swallowed, or absorbed through the skin. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] Due to its violent reaction with water, water should never be used to extinguish fires involving this compound; instead, dry chemical or carbon dioxide extinguishers are recommended.[4]

This technical guide provides a summary of the available information on this compound. Researchers are advised to consult the original safety data sheets and relevant literature before handling or using this chemical.

References

- 1. 3-フロイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 26214-65-3 [m.chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ir.library.louisville.edu [ir.library.louisville.edu]

- 5. fishersci.com [fishersci.com]

- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

- 7. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. This compound | 26214-65-3 [chemicalbook.com]

3-Furoyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoyl chloride, a heterocyclic acyl chloride, is a pivotal chemical intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its reactivity, stemming from the acyl chloride functional group and the furan ring, makes it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its significant applications in drug development.

Core Data and Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

| Property | Value |

| CAS Number | 26214-65-3 |

| Molecular Formula | C₅H₃ClO₂ |

| Molecular Weight | 130.53 g/mol [1][2][3][4][5][6] |

| Appearance | Solid |

| Melting Point | 25-30 °C[6][7][8] |

| Boiling Point | 62 °C[7][9] |

| Density | 1.323 g/cm³ (predicted)[7][9] |

| Refractive Index | n20/D 1.501[4][6][8] |

| Flash Point | 58.3 °C (136.9 °F)[1][6][8] |

| Solubility | Reacts violently with water. |

| Synonyms | Furan-3-carbonyl chloride, 3-(Chlorocarbonyl)furan[2][7][10] |

Synthesis of this compound: An Experimental Protocol

The industrial synthesis of this compound is often achieved through the reaction of 3-furoic acid with a chlorinating agent. A patented method describes a high-purity preparation using phosgene.[4][7]

Objective: To synthesize high-purity this compound from 3-furoic acid.

Materials:

-

3-Furoic acid

-

This compound (as solvent)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Phosgene (COCl₂)

Equipment:

-

Three-necked flask equipped with a condensation reflux unit

-

Device for absorbing tail gas (e.g., a sodium hydroxide scrubber)

-

Oil bath

-

Stirring apparatus

-

Reduced pressure distillation apparatus

-

HPLC for purity analysis

Procedure:

-

To a three-necked flask, add 200g of this compound to act as the solvent.[4][7]

-

Heat the flask in an oil bath to a temperature between 40-100 °C.[4][7]

-

Add 0.10g of N,N-Dimethylformamide (DMF) as a catalyst and 100.0g of 3-furoic acid to the flask while maintaining stirring.[4][7]

-

Bubble phosgene gas through the reaction mixture for approximately 2 hours. The reaction mixture will transform from a white suspension to a brown liquid.[4][7]

-

After the reaction is complete, perform a reduced pressure distillation to remove the solvent and isolate the product.[4][7]

-

The final product is a colorless liquid, with a reported purity of up to 99.94% by HPLC and a molar yield of around 91.2%.[4][7]

Safety Precautions: This synthesis involves highly toxic phosgene gas and corrosive acyl chlorides. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A system to neutralize the unreacted phosgene and the hydrogen chloride byproduct is mandatory.

References

- 1. Articles [globalrx.com]

- 2. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mometasone furoate inhibits growth of acute leukemia cells in childhood by regulating PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hexiapharm.com [hexiapharm.com]

- 5. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ceftiofur sodium: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 8. Mometasone Furoate: The Ultimate Guide! | OCTAGONCHEM [octagonchem.com]

- 9. Ceftiofur | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]

Spectroscopic Characterization of 3-Furoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Furoyl chloride (CAS No: 26214-65-3), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₃ClO₂ with a molecular weight of 130.53 g/mol . The spectroscopic data presented below provides a comprehensive profile of the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum

While a publicly available high-resolution spectrum with assigned peaks was not found in the searched literature, ChemicalBook indicates the availability of ¹H NMR data for this compound.[1] For the isomeric 2-Furoyl chloride, detailed ¹H NMR data has been reported, showing distinct signals for the furan ring protons.[2] Based on the structure of this compound, one would expect to see three distinct signals in the aromatic region corresponding to the three protons on the furan ring.

¹³C NMR Spectrum

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Frequency (cm⁻¹) | Interpretation |

| ~1760 - 1780 | C=O stretch (acyl chloride) |

| ~3100 - 3150 | C-H stretch (furan ring) |

| ~1500 - 1600 | C=C stretch (furan ring) |

| ~1000 - 1300 | C-O stretch (furan ring) |

| ~700 - 900 | C-H bend (out-of-plane, furan ring) |

Note: The exact frequencies may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.

| m/z | Interpretation |

| 130/132 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 95 | [M - Cl]⁺ |

| 67 | [C₄H₃O]⁺ |

The computed exact mass of this compound is 129.9821570 Da.[4][5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is typically added as an internal standard.

Data Acquisition:

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm.

-

For ¹³C NMR, the spectrum is acquired over a range of approximately 0-200 ppm.

-

Standard pulse sequences are used to obtain the spectra.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[4]

Sample Preparation:

-

Neat: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

ATR-IR: A small amount of the sample is placed directly on the ATR crystal.[4]

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated this compound enters the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI).

-

The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Stability and Storage of 3-Furoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Furoyl chloride (CAS No. 26214-65-3). Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical compounds where purity is paramount. This document synthesizes information from safety data sheets and analogous chemical literature to provide a comprehensive resource.

Chemical Profile and Inherent Stability

This compound is a reactive acyl chloride featuring a furan ring. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The compound is a solid at room temperature, with a melting point range of 25-30°C. It is inherently unstable in the presence of nucleophiles, most notably water.

Factors Affecting Stability

The primary factor affecting the stability of this compound is moisture . Exposure to water in liquid or vapor form leads to rapid hydrolysis. Other factors such as high temperatures and the presence of other nucleophiles can also contribute to its degradation.

Hydrolysis

This compound reacts violently with water in an exothermic reaction to yield 3-furoic acid and hydrogen chloride (HCl) gas.[1] This reaction is typically rapid and irreversible. The presence of HCl as a byproduct can further catalyze the degradation of other sensitive materials in a given reaction mixture.

The generally accepted mechanism for the hydrolysis of an acyl chloride, such as this compound, is a nucleophilic addition-elimination reaction.

Thermal Decomposition

Photostability

Specific studies on the photostability of this compound are not widely published. However, acyl halides can undergo photoinduced radical cleavage. The furan ring itself can also be susceptible to photochemical reactions. Therefore, it is prudent to protect this compound from prolonged exposure to light, especially UV light.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and reactivity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8°C is often recommended). | Minimizes decomposition and vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture. |

| Container | Keep in a tightly closed, compatible container. | Prevents ingress of moisture and air. |

| Location | Store in a dry, well-ventilated area designated for corrosives. | Ensures safety and prevents accidental contact with incompatible materials. |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols. | These substances react readily with this compound, leading to degradation and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not published, the following general experimental workflows can be adapted to assess its stability and purity.

General Workflow for Stability Testing

HPLC Method for Analysis of Hydrolysis

The primary degradation product of this compound upon hydrolysis is 3-furoic acid. A reverse-phase HPLC method can be used to quantify the formation of this degradant over time.

-

Principle: Separation of the polar 3-furoic acid from the less polar this compound. The sample would likely need to be quenched in a non-nucleophilic, water-miscible solvent like acetonitrile prior to injection.

-

Column: A C18 column is generally suitable for this type of separation.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a common starting point.[3]

-

Detection: UV detection is appropriate, as the furan ring and carboxylic acid/acyl chloride moieties are chromophoric. A wavelength of around 250 nm could be a suitable starting point for detection.[4]

GC-MS Method for Purity and Degradant Analysis

Due to the high reactivity of acyl chlorides, direct injection into a GC-MS can be problematic. A derivatization step is often employed.

-

Principle: Convert the reactive this compound and its primary acid degradant into more stable and volatile esters (e.g., methyl esters) by reacting the sample with an alcohol like methanol.[5]

-

Derivatization: A sample is taken at a specific time point and immediately reacted with a solution of an alcohol (e.g., methanol) in a suitable solvent, possibly with a mild base to neutralize the generated HCl.

-

GC-MS Analysis: The resulting methyl 3-furoate can be analyzed by GC-MS. The method would separate the derivatized analyte from other volatile components. The mass spectrometer would provide confirmation of the identity of the peak and allow for quantification. This method can be adapted from general procedures for the analysis of other acyl chlorides.[5][6]

Summary of Stability and Storage Conditions

The following diagram summarizes the key relationships affecting the stability of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Furoic acid | SIELC Technologies [sielc.com]

- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

The Reactivity of 3-Furoyl Chloride with Primary Amines: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the reactivity of 3-furoyl chloride with primary amines, a crucial reaction in the synthesis of a wide range of compounds relevant to the pharmaceutical industry. This document, intended for researchers, scientists, and drug development professionals, details the reaction's core principles, presents available quantitative data, outlines experimental protocols, and illustrates the synthetic workflow. The furan moiety, a key heterocyclic structure, is a prevalent scaffold in medicinal chemistry, and understanding its derivatization is paramount for the development of novel therapeutics.

Core Reaction: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable N-substituted-3-furoylamide and hydrochloric acid. Due to the formation of HCl, a base is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion.

The general mechanism proceeds in two main stages:

-

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A subsequent deprotonation of the nitrogen atom by a base yields the final amide product.

Quantitative Data: Reaction Yields

| Primary Amine | Acyl Chloride | Product | Yield (%) | Reference |

| Aniline | 2-Furoyl chloride | N-Phenyl-2-furamide | 75 | [1] |

| Butylamine | 2-Furoyl chloride | N-Butyl-2-furamide | 68 | [1] |

| L-leucine | This compound | 3-Furoyl-L-leucine | Not specified | A similar acylation reaction is noted as a synthetic step. |

It is generally observed that the nucleophilicity of the primary amine plays a significant role in the reaction rate and yield. Aliphatic primary amines are typically more nucleophilic than aromatic primary amines, leading to faster reactions and often higher yields under similar conditions. Steric hindrance around the amino group can also negatively impact the reaction rate.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of an N-substituted-3-furoylamide. The specific quantities and conditions should be optimized for each particular primary amine.

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and the anhydrous aprotic solvent.

-

Addition of Base: Add a stoichiometric equivalent of the tertiary amine base to the solution and stir.

-

Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (typically 1.0-1.2 equivalents) to the stirred solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of an N-substituted-3-furoylamide, a common procedure in drug discovery and development.

Caption: Experimental workflow for the synthesis of N-substituted-3-furoylamides.

Applications in Drug Development

The formation of the amide bond is a cornerstone of medicinal chemistry. The resulting 3-furoyl amides can serve as key intermediates or as final active pharmaceutical ingredients (APIs). The furan ring is a versatile scaffold that can engage in various interactions with biological targets. In drug design, the amide linkage itself can be a critical pharmacophoric element, participating in hydrogen bonding with protein backbones or side chains. Furthermore, the exploration of amide bioisosteres, such as 1,2,3-triazoles or oxadiazoles, is a common strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound, and this compound provides a convenient starting point for the synthesis of precursors to such bioisosteres.[2][3] While specific signaling pathways directly modulated by simple 3-furoyl amides are not extensively documented, the structural motif is present in a variety of compounds investigated for diverse therapeutic targets. The principles outlined in this guide are fundamental to the synthesis of these and other novel chemical entities.

References

Navigating the Solubility of 3-Furoyl Chloride: A Technical Guide for Researchers

For Immediate Release

Executive Summary

3-Furoyl chloride, a reactive acyl chloride, is anticipated to exhibit good solubility in a range of non-polar and polar aprotic organic solvents.[1][2] This solubility is a key factor in its utility as a chemical intermediate in organic synthesis. Conversely, it reacts violently with water, leading to hydrolysis rather than dissolution, a critical consideration for its handling and storage.[3][4] This guide provides a qualitative assessment of its solubility, outlines safety precautions, and presents a general workflow for solubility determination.

General Solubility Profile of this compound

Acyl chlorides, as a class of compounds, are generally soluble in various organic solvents.[2][5] This is attributed to their molecular structure, which includes both a polar carbonyl group and a less polar acyl chain. This dual nature allows for favorable interactions with a variety of solvent types.

Based on the general behavior of acyl chlorides, the expected solubility of this compound is summarized in the table below. It is crucial to note that this information is qualitative and empirical determination is recommended for specific applications.

| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale |

| Aprotic Non-Polar | Hexane, Benzene, Toluene | Soluble | Favorable van der Waals interactions between the non-polar solvent and the furoyl group. |

| Aprotic Polar | Diethyl ether, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Soluble | Dipole-dipole interactions between the polar aprotic solvent and the polar carbonyl group of the acyl chloride.[1][2] |

| Protic Polar | Water | Reactive - Do Not Use | Reacts violently to form 3-furoic acid and hydrochloric acid.[3][4] |

| Alcohols (e.g., Ethanol, Methanol) | Reactive - Forms Esters | Reacts with the hydroxyl group of the alcohol to form the corresponding ester.[1][2] |

Note: The information presented in this table is based on the general solubility characteristics of acyl chlorides. Specific quantitative data for this compound is not available.[3]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent:

-

Temperature: Solubility of solids in liquids generally increases with temperature. However, given the reactivity of this compound, elevated temperatures may also accelerate degradation or unwanted side reactions.

-

Solvent Polarity: As indicated in the table, the polarity of the solvent plays a significant role. Aprotic solvents that can solvate the molecule without reacting are preferred.

-

Purity of this compound: Impurities can affect the observed solubility.

-

Water Content in Solvents: Due to the high reactivity of this compound with water, anhydrous solvents are essential for dissolution and subsequent reactions.[3]

Experimental Workflow for Solubility Assessment

Due to the reactive nature of this compound, a carefully planned experimental approach is necessary to determine its solubility. The following diagram outlines a logical workflow for this process.

Caption: A logical workflow for the experimental determination of this compound solubility.

Experimental Protocols: General Considerations

While specific, validated protocols for determining the solubility of this compound are not available in the cited literature, a general methodology can be outlined. Crucially, all work should be conducted in a well-ventilated fume hood, under anhydrous and inert conditions (e.g., using a nitrogen or argon atmosphere) due to the compound's moisture sensitivity and reactivity. [3]

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Dry glassware (oven or flame-dried)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Temperature control system (e.g., water bath)

-

Analytical balance

Procedure (Gravimetric Method - Example):

-

Preparation: Set up the apparatus under an inert atmosphere.

-

Solvent Addition: Accurately weigh a specific volume of the anhydrous solvent into a reaction vessel.

-

Temperature Equilibration: Bring the solvent to the desired experimental temperature.

-

Incremental Addition of Solute: Add small, accurately weighed portions of this compound to the stirred solvent.

-

Observation: Allow sufficient time for dissolution after each addition. The point at which a small amount of solid remains undissolved after prolonged stirring indicates that the saturation point has been reached.

-

Calculation: The solubility can be calculated based on the total mass of this compound dissolved in the known volume of the solvent at that temperature.

Safety and Handling

This compound is a corrosive substance that reacts violently with water.[3][4] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

While quantitative solubility data for this compound remains elusive in publicly accessible sources, a strong qualitative understanding can be derived from the established behavior of acyl chlorides. It is expected to be soluble in common aprotic organic solvents but is highly reactive towards protic solvents like water and alcohols. For any application requiring precise solubility values, careful experimental determination under strictly controlled, anhydrous conditions is imperative. The information and workflow provided in this guide serve as a valuable starting point for researchers working with this reactive and versatile chemical intermediate.

References

Unveiling the Past: A Technical Guide to the Historical Literature on the Discovery of 3-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical literature surrounding the discovery and synthesis of 3-Furoyl chloride, a key intermediate in modern drug development and organic synthesis. By examining the foundational methodologies and comparing them with contemporary techniques, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

From "Pyromucyl Chloride" to a Modern Reagent: A Historical Overview

The journey of this compound is intrinsically linked to the broader history of furan chemistry. While the 2-isomer of furoic acid was first isolated in 1780 by Carl Wilhelm Scheele through the dry distillation of mucic acid, the specific timeline for the discovery of 3-furoic acid and its subsequent conversion to this compound is less direct.[1] Early literature often referred to furoyl chloride by the names "furmyl chloride" or "pyromucyl chloride."[2]

The initial method for the preparation of furoyl chlorides involved the reaction of the corresponding furoic acid with phosphorus pentachloride.[2] This was a common method for the synthesis of acyl chlorides from carboxylic acids in the 19th century. Later, the use of thionyl chloride for this conversion was adopted, offering a more convenient route with gaseous byproducts that were easier to remove.[2]

While specific historical records detailing the very first synthesis of this compound are scarce, the development of synthetic routes to its precursor, 3-furoic acid, was the critical first step. Early synthetic strategies were often multi-step and low-yielding. A significant advancement came with methods involving the decarboxylation of furan-dicarboxylic acids. For instance, Gilman, et al., in 1933 reported the conversion of 2,4-furandicarboxylic acid to 3-furoic acid, which was then converted to its ethyl ester via this compound, indicating the use of this intermediate in subsequent reactions.[3]

Comparative Analysis of Synthetic Methodologies

The evolution of the synthesis of this compound from its historical roots to modern industrial processes highlights the significant advancements in chemical synthesis. The table below summarizes the key methods, their associated reagents, and reported yields, providing a clear comparison for researchers.

| Method | Reagent for Chlorination | Precursor | Reported Yield | Purity | Reference |

| Historical Method | Phosphorus Pentachloride (PCl₅) | 3-Furoic Acid | Not specified in available historical records | Not specified | General historical method[2] |

| Improved Historical Method | Thionyl Chloride (SOCl₂) | 3-Furoic Acid | ~89% (for furoyl chloride in general)[2] | Not specified | General historical method[2] |

| Modern Patented Method | Phosgene (COCl₂) | 3-Furoic Acid | 91.2% - 92.2% | 99.92% - 99.94% | CN106674166B[4], CN106674166A[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the historical and modern literature, offering a practical guide for laboratory synthesis.

Historical Synthesis using Thionyl Chloride (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3-furoic acid.

-

Reagent Addition: Add an excess of thionyl chloride to the flask. The reaction is often carried out without a solvent or in an inert solvent like benzene.[2]

-

Reaction Conditions: The mixture is typically heated on a water bath to initiate and sustain the reaction.[2] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, which are absorbed in the gas trap.

-

Workup and Purification: After the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound is then purified by fractional distillation.

Modern Synthesis using Phosgene (from Patent CN106674166B)

This patented industrial method offers high yield and purity.

-

Reaction Setup: A three-necked flask is equipped with a condensation reflux unit and a device for absorbing tail gas. The flask is charged with 500g of this compound as a solvent.

-

Reagent Addition: The oil bath is heated to 40-100 °C. To the stirred solvent, 0.25g of N,N-Dimethylformamide (DMF) as a catalyst and 1000.0g of 3-furoic acid are added. Phosgene gas is then passed through the suspension.

-

Reaction Conditions: The reaction is continued for 5 hours, during which the white suspension of 3-furoic acid transforms into a brown liquid.

-

Workup and Purification: After the reaction, the product is subjected to vacuum distillation to yield a colorless liquid. The molar yield of the product is reported to be 92.2% with a purity of 99.92% as determined by HPLC.[4]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Historical synthetic routes to this compound.

Caption: Workflow for the modern industrial synthesis of this compound.

Conclusion

The synthesis of this compound has evolved from classical laboratory methods using phosphorus pentachloride and thionyl chloride to highly efficient and selective industrial processes utilizing phosgene. This progression reflects the broader trends in organic synthesis towards improved yields, purity, and process safety. For researchers and drug development professionals, understanding this historical context provides a valuable perspective on the ingenuity of early chemists and the continuous innovation that drives the field forward. The detailed protocols and comparative data presented in this guide serve as a practical resource for the synthesis and application of this important chemical intermediate.

References

- 1. Annalen der Chemie - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 2. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 3. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]

- 4. The Synthesis of 3-furoic Acid - Maurice Oliver Baker - Google ブックス [books.google.co.jp]

- 5. historyofscience.com [historyofscience.com]

3-Furoyl Chloride: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoyl chloride (CAS No. 26214-65-3), a key intermediate in organic synthesis, is of significant interest to the pharmaceutical and agrochemical industries. Its utility as a building block for complex molecules necessitates a thorough understanding of its commercial availability, purity profiles, and the analytical methodologies required for its quality control. This technical guide provides an in-depth overview of these aspects, complete with experimental protocols and data presented for clarity and practical application.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, typically offered in research to bulk quantities. The purity of commercially available this compound generally ranges from 97% to over 99%. For applications requiring exceptionally high purity, specialized suppliers or in-house synthesis and purification may be necessary.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Stated Purity | Available Quantities |

| Sigma-Aldrich | 97%[1] | 1 g, 5 g |

| Thermo Scientific | 97% | Gram quantities |

| Shaanxi Dideu Medichem Co. Ltd. | 99.0%+[2] | Bulk (KG) |

| Henan Lihao Chem Plant Limited | 99%[3] | Bulk (KG) |

| Compound Net Biotechnology Inc. | 95%[3] | Inquire for details |

| Chongqing Chemdad Co., Ltd | 97%, 98% (GC)[4] | Inquire for details |

| ChemicalBook Suppliers | >95% to 99.0%+[2] | Various |

Note: Availability and purity levels are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for the specific lot.

Common Impurities

The most common impurities in this compound are typically related to its synthesis and handling. These can include:

-

3-Furoic acid: The starting material for the synthesis. Its presence indicates an incomplete reaction or hydrolysis of the product.

-

Residual Chlorinating Agents: Traces of thionyl chloride, oxalyl chloride, or phosgene and their byproducts may be present.

-

Solvents: Residual solvents used during the synthesis and purification process.

-

Polymers: Acid chlorides can be susceptible to polymerization over time, especially if exposed to moisture or impurities.

Synthesis of this compound

The synthesis of this compound from 3-furoic acid is a standard transformation that can be achieved using several chlorinating agents. The choice of reagent can influence the purity of the final product and the reaction conditions required.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

1. Synthesis using Thionyl Chloride

This is a common and effective method for the preparation of acyl chlorides.

-

Materials:

-

3-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent (optional)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)

-

Magnetic stirrer

-

-

Procedure:

-

In a flame-dried round-bottom flask, place 3-furoic acid (1 equivalent).

-

If using a solvent, add anhydrous DCM.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension at room temperature. The addition can be done via a dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux (typically 40-50°C if using DCM, or higher if neat) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. A co-evaporation with an inert solvent like toluene can help to remove the last traces of thionyl chloride.

-

The crude this compound can be purified by vacuum distillation.

-

2. Synthesis using Oxalyl Chloride

Oxalyl chloride is a milder alternative to thionyl chloride and the byproducts (CO, CO₂, HCl) are all gaseous, which can simplify purification.

-

Materials:

-

3-Furoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Round-bottom flask with a gas outlet to a trap

-

Magnetic stirrer

-

-

Procedure:

-

In a flame-dried round-bottom flask, dissolve 3-furoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the stirred solution at 0°C (ice bath).

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

3. High-Purity Synthesis using Phosgene (as described in Patent CN106674166A) [5][6]

This method is suitable for producing high-purity this compound and is amenable to larger scale production. (Caution: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place).

-

Materials:

-

3-Furoic acid

-

This compound (as solvent)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Phosgene (COCl₂)

-

Reaction vessel with a reflux condenser and a gas absorption unit

-

-

Procedure:

-

To a reaction vessel, add this compound (as solvent). For example, 200g.[5][6]

-

Heat the vessel to 40-100°C.

-

Add DMF (e.g., 0.10g) and 3-furoic acid (e.g., 100.0g).[5][6]

-

Introduce phosgene gas into the stirred reaction mixture for a specified period (e.g., 2 hours), during which the white suspension will turn into a brown liquid.[5][6]

-

After the reaction is complete, perform vacuum distillation to obtain the pure this compound. This method has been reported to yield purities of up to 99.94% by HPLC.[5][6]

-

Analytical Methods for Purity Determination

Accurate determination of the purity of this compound is crucial for its application in synthesis. The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a suitable method for the analysis of the volatile and thermally stable this compound.

-

Typical GC Parameters:

-

Column: A non-polar or medium-polarity column is generally used. A common choice would be a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms).

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen

-

Temperature Program:

-

Initial Temperature: 60°C, hold for 1 minute.

-

Ramp: 10-20°C/minute to 250°C.

-

Final Hold: 5-10 minutes.

-

-

-

Sample Preparation: A dilute solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, hexane) is prepared. It is important to work quickly and in a dry environment to prevent hydrolysis.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound. Due to its reactivity with water and protic solvents, a non-aqueous or reverse-phase method with careful mobile phase selection is required. Derivatization can also be employed for more robust analysis.

-

Typical Reverse-Phase HPLC Parameters (for the hydrolyzed product, 3-furoic acid, or after derivatization):

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used. A typical gradient might be from 20% to 80% acetonitrile over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at a wavelength where 3-furoic acid has strong absorbance (e.g., around 254 nm).

-

Column Temperature: 25-30°C.

-

-

Direct Analysis (Non-Aqueous): For direct analysis of the acyl chloride, a non-aqueous reverse-phase or normal-phase method would be necessary. This is less common due to the challenges of working under strictly anhydrous conditions.

Analytical Workflow

Caption: A typical workflow for the purity analysis of this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Understanding the available purities from different suppliers is the first step for any research or development project. For applications demanding higher purity than commercially available, the synthetic protocols provided in this guide offer viable routes to obtaining high-quality material. The choice of synthetic method will depend on the scale, desired purity, and safety considerations. Finally, robust analytical methods, such as GC and HPLC, are essential for the quality control and assurance of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations.

References

- 1. 3-氟酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 26214-65-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-Furoyl Chloride as a Derivatizing Agent in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of polar and non-volatile compounds. This process involves chemically modifying the analyte to increase its volatility, thermal stability, and improve its chromatographic behavior. Acylation, the introduction of an acyl group, is a widely used derivatization technique for compounds containing active hydrogens, such as amines, phenols, and thiols.

3-Furoyl chloride is a versatile acylating agent that offers a unique derivatization option for a range of analytes. The introduction of the furoyl group can enhance the detectability of the analyte and provide characteristic mass spectral fragmentation patterns, aiding in structural elucidation and quantification. This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent for GC-MS analysis.

Principle of Derivatization with this compound

This compound reacts with nucleophilic functional groups, primarily primary and secondary amines and phenols, to form stable amide and ester derivatives, respectively. The reaction is typically carried out in the presence of a base, such as pyridine or a non-nucleophilic hindered base, to neutralize the hydrochloric acid byproduct. The resulting 3-furoyl derivatives are more volatile and less polar than the parent compounds, making them amenable to GC-MS analysis. The furan ring in the derivatizing agent can also influence the retention time and mass spectrometric fragmentation, potentially offering improved selectivity.

Applications

The use of this compound as a derivatizing agent is applicable to a variety of compound classes, including but not limited to:

-

Pharmaceuticals and Drugs of Abuse: Derivatization of amphetamines, phenethylamines, and other amine-containing drugs can improve their chromatographic peak shape and provide characteristic mass spectra for identification and quantification in forensic and clinical toxicology.

-

Biogenic Amines: Analysis of biogenic amines (e.g., histamine, tyramine) in food and biological samples is crucial for quality control and physiological studies. Derivatization with this compound can enhance their volatility for GC-MS analysis.

-

Phenolic Compounds: Environmental and biological monitoring of phenols and related compounds can be facilitated by their conversion to 3-furoyl esters, which exhibit better chromatographic properties.

-

Metabolomics: In metabolic profiling studies, this compound can be used to derivatize amine and hydroxyl groups in various metabolites, expanding the range of compounds that can be analyzed by GC-MS.

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamine)

This protocol provides a general procedure for the derivatization of amine-containing compounds with this compound.

Materials:

-

Analyte standard or sample extract

-

This compound

-

Anhydrous Pyridine

-

Anhydrous Ethyl Acetate (or other suitable solvent)

-

Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

-

Vortex mixer

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of the sample or standard solution into a clean, dry reaction vial.

-

If an internal standard is used, add the appropriate volume of the IS solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

-

-

Derivatization Reaction:

-

To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of a 10% (v/v) solution of this compound in anhydrous ethyl acetate.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

-

Sample Work-up:

-

After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate (or another suitable solvent compatible with the GC injection system).

-

Vortex for 30 seconds.

-

-

GC-MS Analysis:

-

Transfer the reconstituted sample to a GC vial.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Protocol 2: Derivatization of Phenolic Compounds (e.g., Phenol)

This protocol outlines a method for the derivatization of phenolic compounds using this compound.

Materials:

-

Analyte standard or sample extract

-

This compound

-

Anhydrous Pyridine

-

Anhydrous Toluene (or other suitable solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Vortex mixer

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of the sample or standard solution into a reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

Add 100 µL of anhydrous toluene and 50 µL of anhydrous pyridine to the dry residue.

-

Add 20 µL of this compound.

-

Cap the vial and heat at 70°C for 45 minutes.

-

-

Sample Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 200 µL of saturated sodium bicarbonate solution to quench the excess this compound. Vortex for 1 minute.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Transfer the dried organic phase to a GC vial.

-

Inject 1 µL into the GC-MS system.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the GC-MS analysis of representative compounds derivatized with this compound. This data is illustrative of the performance that can be expected from a validated method.

Table 1: Quantitative GC-MS Data for 3-Furoyl Amphetamine Derivative

| Parameter | Value |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Recovery | 92 - 105% |

Table 2: Quantitative GC-MS Data for 3-Furoyl Phenol Derivative

| Parameter | Value |

| Linearity Range | 5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 6% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 90 - 108% |

Mandatory Visualization

Caption: General experimental workflow for derivatization with this compound.

Caption: Reaction of an analyte with this compound.

Conclusion

This compound serves as an effective derivatizing agent for the GC-MS analysis of a range of compounds containing amine and hydroxyl functional groups. The protocols provided herein offer a starting point for method development, and the illustrative data demonstrates the potential for achieving sensitive and reliable quantitative results. As with any derivatization procedure, optimization of reaction conditions (e.g., temperature, time, reagent concentration) for specific analytes and matrices is recommended to achieve optimal performance. The use of this compound expands the toolkit of analytical chemists, enabling robust and sensitive analysis of otherwise challenging compounds by GC-MS.

Standard Protocols for Acylation Reactions Using 3-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Furoyl chloride is a valuable acylating agent in organic synthesis, utilized to introduce the 3-furoyl moiety into a variety of molecules. This functional group is a key component in many compounds of interest in medicinal chemistry and materials science, where the furan ring serves as a versatile scaffold and bioisostere. This document provides detailed protocols for the primary applications of this compound: N-acylation of amines to form amides, O-acylation of alcohols to form esters, and Friedel-Crafts acylation of aromatic compounds to form aryl ketones.

Safety Note: this compound is a corrosive solid that reacts violently with water.[1][2] It should be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2][3] All reactions should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]

Protocol 1: N-Acylation of Amines (Amide Synthesis)

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding 3-furamide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct.[4]

Materials

-

This compound (1.0 eq.)

-

Primary or secondary amine (1.0 eq.)

-

Anhydrous base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1-1.5 eq.)[4][5]

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[5]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Experimental Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.[5]

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[5]

-

-

Purification:

Data Summary: N-Acylation Reaction Parameters

| Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | Et₃N (1.2) | DCM | 0 to RT | 2 | >90 |

| Benzylamine | Et₃N (1.2) | DCM | 0 to RT | 1-3 | >95 |

| Pyrrolidine | Pyridine (1.5) | THF | 0 to RT | 1 | >95 |

| Diethylamine | Et₃N (1.2) | DCM | 0 to RT | 2-4 | 85-95 |

Protocol 2: O-Acylation of Alcohols (Ester Synthesis)

This protocol details the synthesis of 3-furoate esters from the reaction of this compound with an alcohol. Similar to N-acylation, this reaction is a nucleophilic acyl substitution and is often performed in the presence of a base.[7]

Materials

-

This compound (1.0 eq.)

-

Alcohol (primary or secondary) (1.0 eq.)

-

Anhydrous base (e.g., Pyridine or Triethylamine, 1.1 eq.)

-

Anhydrous aprotic solvent (e.g., DCM, THF, or Toluene)

-

5% Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure

-

Reaction Setup: Dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C. Add a solution of this compound (1.0 eq.) in DCM dropwise. The reaction is typically rapid and exothermic.[7]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 5% HCl solution (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.[8]

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[8]

-

Purify the crude ester by fractional distillation under reduced pressure or column chromatography.

-

Data Summary: O-Acylation Reaction Parameters

| Alcohol Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Ethanol | Pyridine (1.1) | DCM | 0 to RT | 1 | >95[8] |

| Phenol | Pyridine (1.1) | Toluene | 0 to RT | 2 | 90-98 |

| Isopropanol | Et₃N (1.2) | THF | 0 to RT | 2-4 | 80-90 |

| Benzyl alcohol | Pyridine (1.1) | DCM | 0 to RT | 1 | >95 |

Protocol 3: Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation introduces the 3-furoyl group onto an aromatic ring to form an aryl furoyl ketone. This electrophilic aromatic substitution requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[9][10] The electrophile is the 3-furoylium ion, generated in situ.[11][12]

Materials

-

This compound (1.0 eq.)

-

Aromatic compound (e.g., Resorcinol dimethyl ether, Anisole) (1.0 eq.)

-

Anhydrous inert solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))

-

Ice

-

Concentrated HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure

-

Reaction Setup: To a dry flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst (1.1 eq.). Cool the mixture to 0 °C in an ice bath.[11]

-

Reagent Addition: Add the this compound (1.0 eq.) dropwise to the stirred suspension. After formation of the acylium ion complex, add the aromatic compound (1.0 eq.) as a solution in the same solvent, keeping the temperature low.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-60 minutes.[11] In some cases, gentle heating may be required.[13]

-

Work-up:

-